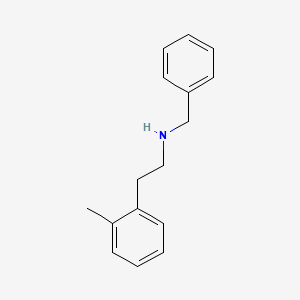

N-Benzyl-2-(2-methylphenyl)-1-ethanamine

Vue d'ensemble

Description

N-Benzyl-2-(2-methylphenyl)-1-ethanamine, also known as N-benzyl-2-methylphenethylamine, is an organic compound belonging to the class of amines. It is a white, crystalline solid with a faint odor and is soluble in water. Its molecular formula is C13H17N and its molar mass is 187.27 g/mol. N-Benzyl-2-(2-methylphenyl)-1-ethanamine is a versatile compound that has been used in a variety of scientific research applications, such as synthesis, biochemical and physiological effects, and laboratory experiments.

Applications De Recherche Scientifique

Analytical Characterization in Drug Testing

Analytical Characterization of Hallucinogenic Derivatives : N-Benzyl-2-(2-methylphenyl)-1-ethanamine derivatives have been identified in hallucinogenic substances. Extensive analytical methods including gas chromatography, liquid chromatography-mass spectrometry, Fourier transform infrared spectroscopy, and nuclear magnetic resonance have been used to unequivocally identify the active components of these substances. These analytical techniques are crucial for determining the exact masses, chemical formulas, and structural elucidation of these compounds (Zuba & Sekuła, 2013).

Identification and Quantification in Severe Intoxication Cases : High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) has been developed and utilized to detect and quantify the presence of N-Benzyl-2-(2-methylphenyl)-1-ethanamine derivatives in serum and urine in cases of severe intoxication. This method serves as a crucial tool in clinical toxicology to measure these compounds in biological samples (Poklis et al., 2014).

Forensic Analysis and Substance Detection

- Forensic Analysis of NBOMe and Analogues : Gas chromatography-mass spectrometry analysis of derivatized NBOMe compounds, including those similar to N-Benzyl-2-(2-methylphenyl)-1-ethanamine, provides a valuable tool for routine forensic analysis. The derivatization process allows for the determination of molecular masses and observation of characteristic fragmentation patterns, aiding in the identification of new psychoactive substances in crime laboratories (Lum, Brophy, & Hibbert, 2016).

Ligand Design and Supramolecular Interactions

- Design of Heteroscorpionates Ligands : N-Benzyl-2-(2-methylphenyl)-1-ethanamine derivatives have been used in the successful design and synthesis of new bis(pyrazolyl)ethanamine ligands. These ligands coordinate to metal centers and form complexes that organize into noncovalent networks in solid states, driven by N-H...pi, C-H...pi interactions, and hydrogen bonds. These are crucial for studying supramolecular interactions in chemistry and material sciences (Reger et al., 2006).

Development of Antifungal Agents

- Synthesis of Antifungal Compounds : Chiral benzyl amine derivatives of N-Benzyl-2-(2-methylphenyl)-1-ethanamine have been synthesized and characterized for their in vitro antifungal activity. These derivatives exhibit promising activity against human pathogens such as Cryptococcus neoformans, Trichophyton mentagrophytes, and Trichophyton rubrum. The activity of these compounds sheds light on potential new antifungal treatments and the importance of chemical structure in therapeutic effectiveness (Thvedt et al., 2013).

Propriétés

IUPAC Name |

N-benzyl-2-(2-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-14-7-5-6-10-16(14)11-12-17-13-15-8-3-2-4-9-15/h2-10,17H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVZFDFLJDKUDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2-(2-methylphenyl)-1-ethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(Isopentyloxy)benzyl]-3-isopropoxyaniline](/img/structure/B1385236.png)

![3-Isopropoxy-N-[4-(phenethyloxy)benzyl]aniline](/img/structure/B1385237.png)

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385238.png)

![3,4-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline](/img/structure/B1385239.png)

![7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1385243.png)

![3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385248.png)

![1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1385250.png)

![N-[2-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine](/img/structure/B1385255.png)